NK1 receptor antagonist 2
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Overview
Description
NK1 receptor antagonist 2 is a compound that belongs to the class of neurokinin 1 receptor antagonists. These compounds are known for their ability to block the neurokinin 1 receptor, which is primarily activated by the neuropeptide substance P. Neurokinin 1 receptor antagonists have been extensively studied for their potential therapeutic applications, particularly in the treatment of nausea and vomiting induced by chemotherapy, as well as in the management of pain, depression, and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NK1 receptor antagonist 2 typically involves the construction of a piperidine ring, which is a common structural motif in many neurokinin 1 receptor antagonists. One synthetic route involves the addition of an N-heteroaryl-2-phenyl-3-(benzyloxy) group to the piperidine ring . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
NK1 receptor antagonist 2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring or other functional groups present in the molecule.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield a ketone or an aldehyde, while reduction can produce alcohols. Substitution reactions can introduce various halogen atoms or other functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
NK1 receptor antagonist 2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of neurokinin 1 receptor antagonists.
Biology: The compound is used to investigate the role of neurokinin 1 receptors in various physiological processes, including pain perception and inflammatory responses.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
NK1 receptor antagonist 2 exerts its effects by competitively binding to the neurokinin 1 receptor, thereby blocking the binding of substance P. This inhibition prevents the transmission of the emetic signal, which is responsible for inducing nausea and vomiting . Additionally, by blocking the neurokinin 1 receptor, the compound can modulate pain perception and reduce inflammatory responses. The molecular targets involved include the neurokinin 1 receptor and associated signaling pathways, such as the activation of G-proteins and downstream effectors .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: A well-known neurokinin 1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
Rolapitant: Another neurokinin 1 receptor antagonist with a longer half-life, used for similar indications.
Netupitant: Often combined with other antiemetic agents to enhance efficacy.
Uniqueness
NK1 receptor antagonist 2 is unique in its specific binding affinity and selectivity for the neurokinin 1 receptor. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which can influence its therapeutic efficacy and safety profile .
Properties
Molecular Formula |
C31H35F7N4O2 |
---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
(2R,4R)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24-,25+,27-/m1/s1 |
InChI Key |
XWNBGDJPEXZSQM-QSEFLHEVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O |
Origin of Product |
United States |
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